molecular formula C13H12N2 B8385530 2-[2-(4-Pyridyl)ethenyl]aniline

2-[2-(4-Pyridyl)ethenyl]aniline

Cat. No.: B8385530
M. Wt: 196.25 g/mol
InChI Key: MDZZMOKJIZRGNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Pyridyl)ethenyl]aniline is a conjugated aromatic amine featuring an aniline core (C₆H₅NH₂) linked via a trans-ethylene (ethenyl) group to a pyridine ring at the 4-position. This structure enables a push-pull electronic system, where the electron-rich aniline acts as a donor and the pyridine serves as a weak acceptor. Such systems are pivotal in materials science, particularly in nonlinear optics (NLO), metal-organic frameworks (MOFs), and fluorescent probes due to their tunable electronic transitions and π-conjugation .

Properties

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

2-(2-pyridin-4-ylethenyl)aniline

InChI

InChI=1S/C13H12N2/c14-13-4-2-1-3-12(13)6-5-11-7-9-15-10-8-11/h1-10H,14H2

InChI Key

MDZZMOKJIZRGNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=NC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Electronic Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications λmax (nm) Notable Properties References
2-[2-(4-Pyridyl)ethenyl]aniline -NH₂ (aniline), 4-pyridyl ~350 Baseline NLO activity, moderate conjugation
N,N-Dimethyl-4-[2-(4-pyridyl)ethenyl]aniline -N(CH₃)₂ instead of -NH₂ ~380 Enhanced push-pull effect; strong solvatochromism
(E)-N,N-Diethyl-2,6-diisopropyl-4-[2-(4-nitrophenyl)ethenyl]aniline -NO₂ (acceptor), diisopropyl groups ~320 Blue-shifted absorption; negative solvatochromism
4-[(E)-2-(1H-Benzimidazol-2-yl)vinyl]aniline Pyridine replaced with benzimidazole ~420 Red-shifted λmax; fluorescence in polar solvents
4-[(E)-2-quinolin-7-ylethenyl]aniline Pyridine replaced with quinoline ~390 Extended conjugation; improved thermal stability
Key Observations:
  • Electron-Donating Groups : Substituting -NH₂ with -N(CH₃)₂ (as in N,N-Dimethyl-4-[2-(4-pyridyl)ethenyl]aniline) enhances electron donation, red-shifting absorption (λmax from ~350 nm to ~380 nm) and amplifying NLO responses .
  • Steric Effects : Bulky diisopropyl groups in (E)-N,N-Diethyl-2,6-diisopropyl-4-[2-(4-nitrophenyl)ethenyl]aniline induce steric hindrance, blue-shifting absorption by ~30 nm compared to unhindered analogs. This also inverts solvatochromism from positive to negative due to restricted planarization .
  • Heterocycle Replacement: Replacing pyridine with benzimidazole or quinoline extends π-conjugation, red-shifting λmax to ~420 nm (benzimidazole) and improving thermal stability (quinoline) .

Solvatochromism and Nonlinear Optical Activity

  • Positive Solvatochromism: Observed in N,N-Dimethyl-4-[2-(4-pyridyl)ethenyl]aniline, where polar solvents stabilize the excited state, causing a red shift in emission. This is attributed to the strong donor-acceptor interplay .
  • Negative Solvatochromism : In the diisopropyl-nitro derivative, steric hindrance prevents planarization in polar solvents, leading to a blue shift .
  • NLO Performance: The dimethylamino derivative exhibits higher second harmonic generation (SHG) efficiency (≈2× urea) due to enhanced hyperpolarizability, making it suitable for MOF-based NLO materials .

Crystallographic and Steric Considerations

  • Crystal Packing: Steric bulk (e.g., diisopropyl groups) disrupts intermolecular π-π stacking, as seen in the twisted molecular layers (79.42° angle between nitro and amino planes) .
  • Electronic Decoupling : Long C–N bonds (≈1.42 Å) in crowded analogs reduce electronic communication between the aniline and acceptor groups, lowering charge-transfer efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.